molecular formula C8H10BrNO B8195420 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one

5-Bromo-1,3,4-trimethylpyridin-2(1H)-one

Cat. No.: B8195420
M. Wt: 216.07 g/mol
InChI Key: NOTHVFNKDDEMEB-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-trimethylpyridin-2(1H)-one: is a brominated derivative of pyridinone, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one typically involves the bromination of 1,3,4-trimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated pyridinones on various biological systems.

Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocyclic compound with different structural features and applications.

    4-Bromo-1H-pyrazole: A brominated pyrazole derivative with distinct chemical properties and uses.

    5-Bromophthalide: A brominated phthalide compound with unique applications in organic synthesis and material science.

Uniqueness: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one stands out due to its specific substitution pattern on the pyridinone ring, which imparts unique chemical reactivity and potential applications. Its trimethyl substitution provides steric and electronic effects that differentiate it from other brominated heterocycles.

Properties

IUPAC Name

5-bromo-1,3,4-trimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(2)8(11)10(3)4-7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTHVFNKDDEMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3,4-dimethyl-1H-pyridin-2-one (402.0 mg, 2.0 mmol) in anhydrous THF (20 mL) was added NaH (96.0 mg, 2.4 mmol). The resulting mixture was stirred at 0° C. for 30 min. Methyl iodide (568.0 mg, 4.0 mmol) was added and the reaction was stirred at 32° C. for 3 h. Then, saturated aqueous NH4Cl (100 mL) was added and the mixture extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel (PE:EA=10:1 to 2:1) to give the title compound (350.0 mg, 80%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.38 (s, 1H), 3.52 (s, 3H), 2.27 (s, 3H), 2.20 (s, 3H). LCMS (M+H)+ 216.
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
80%

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